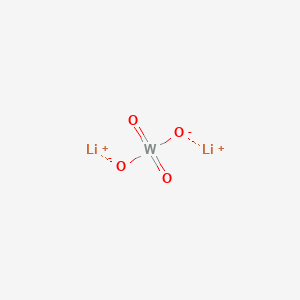
Dilithium tetraoxotungstate
Description
Dilithium tetraoxotungstate (Li₂O₄W), also known as lithium tungsten oxide or dilithium wolframate, is an inorganic compound with a molecular weight of 261.72 g/mol and CAS number 13568-45-1 . Its structure consists of a tetraoxotungstate anion (WO₄²⁻) coordinated by two lithium cations. Unlike organic lithium salts, it exhibits high thermal stability and ionic conductivity, making it suitable for high-temperature applications .
Properties
IUPAC Name |
dilithium;dioxido(dioxo)tungsten | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.4O.W/q2*+1;;;2*-1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKKBXOJPMZVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][W](=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2O4W | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Lithium-Based Compounds
Structural and Compositional Differences
Dilithium tetraoxotungstate is distinguished from organic lithium salts and hybrid frameworks by its purely inorganic composition. Key comparisons include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Key Applications |
|---|---|---|---|---|
| This compound | Li₂O₄W | 261.72 | Inorganic, WO₄²⁻ anion, ionic lattice | Catalysis, ionic conductors |
| Li₂-PDFSA (triflimide) | Li₂(C₁₂H₈F₆N₂O₄S₂) | ~468.3 (calculated) | Organic, bis(trifluoromethylsulfonyl)amide | Redox-active battery materials |
| Li₂-PDCA (cyananide) | Li₂(C₈N₄) | ~174.0 (calculated) | Organic, phenylene dicyanamide ligands | Energy storage electrodes |
| Dilithium L-tartrate | Li₂(C₄H₄O₆) | 161.85 | Hybrid organic-inorganic framework | Structural diversity studies |
Structural Insights :
- Inorganic vs. Organic: this compound lacks carbon-based ligands, unlike triflimides (e.g., Li₂-PDFSA) or cyanamides (e.g., Li₂-PDCA), which rely on aromatic backbones and electron-withdrawing substituents for redox activity .
- Framework Diversity : Lithium tartrates (e.g., Li₂(C₄H₄O₆)) exhibit structural isomerism and polymorphism due to ligand variations, whereas Li₂O₄W adopts a rigid ionic lattice .
Electrochemical and Functional Properties
- Redox Activity: Triflimides and cyanamides (e.g., Li₂-PDFSA, Li₂-PDCA) are engineered for tunable redox potentials (4 V-class) in lithium-ion batteries, whereas Li₂O₄W’s electrochemical behavior remains less explored but may involve tungsten redox states .
- Thermal Stability: Li₂O₄W’s inorganic structure grants superior thermal resilience (>500°C) compared to organic lithium salts, which degrade at lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


